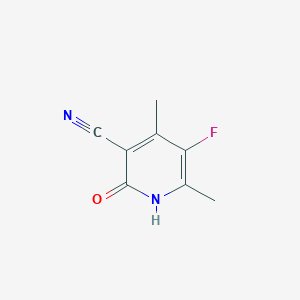
5-Fluoro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a chemical compound with the molecular formula C8H7FN2O It is a derivative of pyridine, characterized by the presence of a fluorine atom, two methyl groups, a carbonitrile group, and a keto group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with a fluorinating agent. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5-fluoro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, while reduction can produce 5-fluoro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-amine .
Wissenschaftliche Forschungsanwendungen
5-Fluoro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 5-Fluoro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s reactivity and ability to form stable complexes with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Lacks the fluorine atom, resulting in different reactivity and applications.
5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile: Similar structure but with different substitution patterns, leading to variations in chemical behavior.
Uniqueness
The presence of the fluorine atom in 5-Fluoro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile imparts unique properties, such as increased stability and reactivity, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C8H7FN2O |
|---|---|
Molekulargewicht |
166.15 g/mol |
IUPAC-Name |
5-fluoro-4,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H7FN2O/c1-4-6(3-10)8(12)11-5(2)7(4)9/h1-2H3,(H,11,12) |
InChI-Schlüssel |
PDVLCROWPCNDPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)NC(=C1F)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13660102.png)



![2-Bromo-7-chloro-6-methoxybenzo[d]thiazole](/img/structure/B13660122.png)

![Ethyl thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13660145.png)
![4-(Trifluoromethyl)-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13660157.png)
![4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxy-3-fluorophenyl)phenyl]-2-fluorobenzoic acid](/img/structure/B13660170.png)

![Methyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13660189.png)

![5-[2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13660203.png)
